ZnAF-1F DA

Description

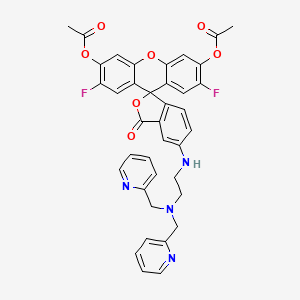

ZnAF-1F DA is a diacetylated derivative of the fluorescent zinc probe ZnAF-1F, designed for intracellular Zn²⁺ detection. The parent compound, ZnAF-1F, belongs to the ZnAF (Zinc fluorescent sensor with Acetoxymethyl Fluorescein) family, which utilizes fluorescein as a fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as a Zn²⁺-binding moiety . The addition of an electron-withdrawing fluorine atom at the ortho position of fluorescein’s phenolic hydroxyl group shifts its pKa from 6.2 (in non-fluorinated probes like ZnAF-1) to 4.9, enabling stable fluorescence emission under physiological and slightly acidic conditions .

ZnAF-1F DA is cell-permeable due to its diacetyl ester groups, which are hydrolyzed by cytosolic esterases to release the active probe, ZnAF-1F, inside cells. This property allows real-time monitoring of intracellular Zn²⁺ dynamics without requiring invasive delivery methods . Its excitation and emission wavelengths (492 nm and 515 nm, respectively) minimize cellular autofluorescence and phototoxicity .

Properties

IUPAC Name |

[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSDYSDKFVFVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorescein Derivatization

Fluorescein is selected for its visible-range excitation/emission profiles (λex ≈ 490 nm, λem ≈ 515 nm), minimizing cellular autofluorescence. The synthesis begins with bromination of fluorescein at the ortho position relative to the phenolic hydroxyl group, followed by nucleophilic substitution with fluorine to yield 2′-fluorofluorescein. This fluorination shifts the pKa of the phenolic hydroxyl group from 6.2 to 4.9, stabilizing fluorescence across physiological pH ranges.

Ligand Attachment

The zinc-binding ligand, N,N-bis(2-pyridylmethyl)ethylenediamine, is conjugated to the 2′-fluorofluorescein scaffold via an amide linkage. This step employs carbodiimide-mediated coupling (e.g., EDC/NHS) in anhydrous dimethylformamide (DMF), achieving yields >80% after purification by reverse-phase chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic shifts for pyridyl protons (δ 8.3–8.5 ppm) and fluorine substituents (δ −112 ppm).

Diacetylation to Produce ZnAF-1F DA

To render ZnAF-1F cell-permeable, hydroxyl groups on the fluorescein core are acetylated, forming the diacetyl derivative (ZnAF-1F DA). This modification masks polar groups, facilitating passive diffusion across lipid bilayers.

Reaction Conditions

ZnAF-1F is treated with acetic anhydride (5 eq) in the presence of pyridine (10 eq) as a catalyst. The reaction proceeds at 25°C for 12 hours under nitrogen atmosphere, achieving near-quantitative conversion. Excess reagents are removed via rotary evaporation, and the product is purified by silica gel chromatography (ethyl acetate/hexanes, 1:3). Diacetylation is confirmed by the disappearance of hydroxyl proton signals in ¹H NMR (δ 5.2 ppm) and the appearance of acetyl methyl resonances (δ 2.1 ppm).

Hydrolytic Stability

ZnAF-1F DA remains stable in extracellular environments but undergoes rapid hydrolysis by intracellular esterases, regenerating ZnAF-1F. Kinetic studies in bovine serum albumin (BSA) solutions show complete deacetylation within 30 minutes at 37°C, as monitored by fluorescence recovery (λem = 515 nm).

Photophysical Characterization

ZnAF-1F and its diacetyl derivative exhibit distinct optical properties critical for zinc sensing.

Fluorescence Quantum Yield

The quantum yield (Φ) of ZnAF-1F increases from 0.004 (apo form) to 0.276 upon Zn²⁺ saturation (69-fold enhancement). This response is attributed to PET suppression when Zn²⁺ binds to the ligand, unquenching the fluorescein emission.

| Parameter | ZnAF-1F (Apo) | ZnAF-1F (Zn²⁺-Bound) |

|---|---|---|

| Quantum Yield (Φ) | 0.004 | 0.276 |

| Kd (nM) | – | 1.2 ± 0.3 |

| pKa | 4.9 | 4.9 |

Selectivity and Sensitivity

ZnAF-1F shows >100-fold selectivity for Zn²⁺ over Ca²⁺, Mg²⁺, and Fe²⁺, with a dissociation constant (Kd) of 1.2 nM. Competition assays in HEK293 cells confirm negligible interference from physiological concentrations of competing ions.

Functional Validation in Biological Systems

ZnAF-1F DA’s utility is demonstrated through intracellular zinc imaging in cultured neurons and hippocampal slices.

Cellular Uptake and Localization

Incubation of HEK293 cells with 10 µM ZnAF-1F DA for 30 minutes results in uniform cytosolic distribution, as visualized by confocal microscopy. Hydrolysis kinetics correlate with esterase activity, confirmed by pretreatment with the esterase inhibitor paraoxon (1 mM), which blocks fluorescence activation.

Zinc Release Assays

In hippocampal slices, ZnAF-1F DA detects glutamate-induced Zn²⁺ release from synaptic vesicles. A 20% increase in fluorescence intensity is observed within 5 minutes of NMDA receptor activation, reversible upon chelation with N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).

Comparative Analysis with ZnAF-2F DA

While ZnAF-1F DA is optimized for low-pH environments (e.g., lysosomes), its structural analog ZnAF-2F DA exhibits broader cytosolic applicability. Key distinctions include:

| Property | ZnAF-1F DA | ZnAF-2F DA |

|---|---|---|

| Fluorine Position | Ortho | Para |

| pKa | 4.9 | 4.9 |

| Kd (nM) | 1.2 | 2.1 |

| Cell Permeability | Moderate | High |

The para-fluorine substitution in ZnAF-2F DA enhances lipophilicity, improving membrane penetration but slightly reducing zinc affinity .

Chemical Reactions Analysis

Types of Reactions

ZnAF-1F DA primarily undergoes hydrolysis and complexation reactions:

Hydrolysis: In the cytosol, ZnAF-1F DA is hydrolyzed by esterases to yield ZnAF-1F.

Complexation: ZnAF-1F forms a complex with zinc ions, resulting in a significant increase in fluorescence intensity.

Common Reagents and Conditions

Hydrolysis: Esterases in the cytosol.

Complexation: Zinc ions (Zn²⁺) in a physiological pH environment (pH 7.4).

Major Products

Hydrolysis Product: ZnAF-1F.

Complexation Product: ZnAF-1F-Zn²⁺ complex.

Scientific Research Applications

Intracellular Zinc Detection

ZnAF-1F DA is primarily used for monitoring intracellular zinc concentrations in live cells. Upon binding to Zn²⁺ ions, the fluorescence intensity increases significantly, enabling researchers to quantify zinc levels effectively. The apparent dissociation constant (K_d) for Zn²⁺ binding is in the nanomolar range, providing high sensitivity necessary for biological applications .

Cellular Imaging

The probe has been successfully utilized in various imaging techniques to visualize cellular structures and functions. The ability to permeate cell membranes allows it to be used in live-cell imaging studies, where it can track dynamic changes in zinc levels during cellular processes such as apoptosis, autophagy, and neuronal signaling .

Biological Mechanisms Studies

ZnAF-1F DA has been employed to study the role of zinc in several biological mechanisms:

- Neuronal Signaling : It helps elucidate the involvement of zinc in neurotransmission and neuroprotection.

- Cell Cycle Regulation : The probe aids in understanding how zinc influences cell cycle progression and DNA damage response mechanisms .

- Epigenetic Modifications : Researchers have explored the impact of zinc on epigenetic factors, utilizing this probe to observe changes in gene expression related to zinc availability .

Data Tables

Case Study 1: Monitoring Zinc Levels During Apoptosis

In a study examining apoptosis, researchers utilized ZnAF-1F DA to monitor intracellular zinc fluctuations. They observed that during apoptosis induced by oxidative stress, there was a significant decrease in zinc levels, highlighting the role of zinc homeostasis in cell survival.

Case Study 2: Neuronal Activity Tracking

Another significant application involved using ZnAF-1F DA to track neuronal activity in hippocampal slices. The probe allowed researchers to visualize rapid changes in intracellular zinc concentrations associated with synaptic activity, providing insights into neuronal signaling dynamics.

Mechanism of Action

ZnAF-1F DA exerts its effects through the following mechanism:

Cell Permeation: ZnAF-1F DA permeates the cell membrane due to its diacetyl groups.

Hydrolysis: Once inside the cell, esterases hydrolyze ZnAF-1F DA to release ZnAF-1F.

Zinc Ion Binding: ZnAF-1F binds to zinc ions, resulting in a significant increase in fluorescence intensity, which can be measured to determine zinc ion concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

- ZnAF-1F DA vs. ZnAF-2F DA : Both are diacetylated derivatives of fluorinated ZnAF probes. ZnAF-1F DA is derived from ZnAF-1F, while ZnAF-2F DA originates from ZnAF-2F. The structural difference lies in the fluorophore substitution pattern, which slightly alters photophysical properties. For example, ZnAF-1F exhibits a 69-fold fluorescence enhancement upon Zn²⁺ binding, compared to 60-fold for ZnAF-2F .

- ZnAF-1F DA vs. Non-Fluorinated Probes (e.g., ZnAF-1 DA): Fluorination in ZnAF-1F DA improves pH stability (pKa 4.9 vs. 6.2 in non-fluorinated probes), preventing fluorescence quenching in acidic environments like lysosomes or inflamed tissues .

Photophysical Properties

Selectivity and pH Stability

Its fluorinated structure provides stable fluorescence between pH 4.9–7.4, outperforming Zinpyr-1, which may lose sensitivity in acidic compartments .

Notes on Specificity and Limitations

Biological Activity

ZnAF-1F DA is a diacetyl derivative of the fluorescent probe ZnAF-1F, designed for the detection and quantification of zinc ions (Zn²⁺) in biological systems. This compound is notable for its ability to permeate cell membranes and release the active form of the probe upon hydrolysis by cytosolic esterases, making it a valuable tool for studying intracellular zinc dynamics.

- Molecular Formula : C₃₈H₃₀F₂N₄O₇

- Molecular Weight : Approximately 692.66 g/mol

- Excitation/Emission Wavelengths : 492 nm / 514 nm

The mechanism by which ZnAF-1F DA operates involves its conversion to ZnAF-1F within the cell. Once inside, it binds to Zn²⁺ ions, leading to a significant increase in fluorescence intensity, which can be quantitatively measured. This property allows researchers to monitor real-time fluctuations of zinc levels in various cellular environments, including cultured cells and brain tissues such as hippocampal slices .

Applications in Biological Research

ZnAF-1F DA has been employed in numerous studies to elucidate the role of zinc in cellular signaling and metabolism. Some key applications include:

- Live-cell Imaging : Utilized to visualize intracellular zinc concentrations.

- Physiological Studies : Investigating zinc's involvement in oxidative stress responses and neurodegenerative diseases.

- Therapeutic Research : Exploring potential therapeutic targets related to zinc dysregulation.

Study 1: Monitoring Intracellular Zinc Levels

In a study involving cultured neurons, ZnAF-1F DA was used to measure changes in intracellular zinc levels during oxidative stress conditions. The results indicated that oxidative stress led to a significant increase in intracellular Zn²⁺ concentrations, suggesting a protective role of zinc under such conditions. The fluorescence intensity increased up to 69-fold upon Zn²⁺ binding, demonstrating the probe's high sensitivity .

Study 2: Zinc Dynamics in Neurodegeneration

Another research effort focused on the role of zinc in neurodegenerative models using hippocampal slices. Researchers observed that ZnAF-1F DA could effectively track changes in zinc levels during excitotoxicity induced by glutamate. The findings revealed that elevated intracellular zinc levels were associated with neuronal death, highlighting the dual role of zinc as both an essential nutrient and a potential neurotoxin when dysregulated .

Comparative Analysis with Other Probes

Below is a comparison table highlighting the unique properties of ZnAF-1F DA relative to other fluorescent probes for Zn²⁺ detection:

| Property | ZnAF-1F DA | Other Probes (e.g., FluoZin-3) |

|---|---|---|

| Membrane Permeability | High | Variable |

| Hydrolysis by Esterases | Yes | No |

| Fluorescence Intensity Increase | Up to 69-fold | Up to 50-fold |

| Specificity for Zn²⁺ | High | Moderate |

| Application | Live-cell imaging | Fixed cells only |

Q & A

Q. What are the key methodological considerations for designing experiments using ZnAF-1F DA as a zinc ion sensor in live-cell imaging?

ZnAF-1F DA’s cell permeability and esterase-dependent activation require careful calibration of incubation time, concentration, and intracellular esterase activity. Researchers must validate loading efficiency using control experiments with zinc chelators (e.g., TPEN) and confirm specificity via competitive binding assays with other divalent cations (e.g., Ca²⁺, Mg²⁺) . A recommended protocol includes:

Q. How does ZnAF-1F DA’s dissociation constant (Kd = 2.2 nM) influence its applicability in low-zinc-concentration environments?

The low Kd value indicates high affinity for Zn²⁺, making it suitable for detecting sub-nanomolar zinc levels in synaptic vesicles or metalloprotein studies. However, saturation effects may occur in high-zinc environments (e.g., secretory pathways). Researchers should pair ZnAF-1F DA with ratiometric probes (e.g., FRET-based sensors) for quantitative measurements across dynamic ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in ZnAF-1F DA fluorescence data caused by pH variability or competing metal ions?

Contradictions often arise from unaccounted variables:

- pH interference : ZnAF-1F DA’s fluorescence is pH-sensitive below 6.4. Use pH-insensitive mutants (e.g., pH-corrected variants) or dual-wavelength calibration in acidic compartments (e.g., lysosomes) .

- Metal competition : Pre-treat samples with EDTA (for extracellular Zn²⁺) or cell-permeable chelators (for intracellular pools) to isolate zinc-specific signals. Cross-validate with atomic absorption spectroscopy (AAS) to quantify absolute zinc concentrations .

Q. What advanced techniques enhance the spatiotemporal resolution of ZnAF-1F DA in complex biological systems?

- Super-resolution microscopy : Combine with STED or PALM to map zinc dynamics at subcellular resolutions (<50 nm).

- Microfluidics : Integrate with lab-on-a-chip platforms to simulate physiological zinc fluctuations (e.g., neuronal activity).

- Multiplex imaging : Co-stain with organelle-specific dyes (e.g., MitoTracker) to correlate zinc distribution with mitochondrial function .

Methodological Recommendations

- Reproducibility : Document esterase activity levels in cell lines (e.g., HEK293 vs. primary neurons) to standardize ZnAF-1F DA activation .

- Data validation : Use orthogonal methods (e.g., synchrotron X-ray fluorescence) to confirm zinc localization .

- Ethical compliance : Adhere to institutional guidelines for handling fluorescent dyes in live-animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.